molecular formula C22H24N4O5 B2981766 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate CAS No. 1351633-88-9

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate

Cat. No.: B2981766
CAS No.: 1351633-88-9
M. Wt: 424.457
InChI Key: PKMUZJFWWNRLTA-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzimidazole-piperazine hybrids, characterized by a benzimidazole core linked to a piperazine ring via a methyl group, with an o-tolyl (2-methylphenyl) ketone moiety. The oxalate salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Its structure shares similarities with derivatives reported in antifungal and TRPV-1 antagonist studies .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-methylphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.C2H2O4/c1-15-6-2-3-7-16(15)20(25)24-12-10-23(11-13-24)14-19-21-17-8-4-5-9-18(17)22-19;3-1(4)2(5)6/h2-9H,10-14H2,1H3,(H,21,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMUZJFWWNRLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy. .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely depending on its specific targets and mode of action. Some benzimidazole derivatives have been found to inhibit the proliferation of certain cancer cell lines, while others have shown activity against fast-growing bacterial strains. .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the reaction conditions can affect the synthesis of benzimidazole derivatives. .

Biological Activity

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, a piperazine ring, and an o-tolyl group. Its molecular formula is C20H22N4O3, and it is often represented by the following structural formula:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}

The biological activity of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate is primarily attributed to its interaction with various molecular targets:

  • DNA Binding : The benzimidazole moiety is known to bind to DNA, potentially disrupting replication and transcription processes.
  • Protein Interaction : This compound may interact with specific proteins involved in cell signaling pathways, influencing cellular responses.
  • Cell Membrane Penetration : The piperazine ring enhances the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Anticancer Properties

Recent studies have shown that benzimidazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds similar to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer types, including hepatocellular carcinoma and breast cancer .
CompoundIC50 (μM)Cancer Cell Line
6c7.82HepG2
6h10.21MCF-7
6i21.48HCT-116

Mechanistic Studies

Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. This suggests a potential therapeutic approach for targeting cancer cells specifically .

Case Studies

Several case studies have highlighted the promising biological activities of benzimidazole derivatives similar to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate:

  • Study on Multi-Kinase Inhibition : A study found that a related compound exhibited potent inhibitory activity against key kinases such as EGFR and HER2, demonstrating significant potential as a multi-targeted kinase inhibitor .
  • In Vivo Evaluations : Further evaluations in animal models have shown that these compounds can effectively reduce tumor growth and enhance survival rates, warranting further clinical investigations .

Comparison with Similar Compounds

Benzimidazole Substitutions

  • N-Methylation (e.g., 11d in ): Enhances metabolic stability by reducing oxidative degradation.
  • Bulkier groups (e.g., ethyl in 11g): May improve lipophilicity and membrane permeability .

Aryl Ketone Modifications

  • o-Tolyl vs.
  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ): Improve electrophilicity but may reduce solubility.

Piperazine Linkers

  • Methyl vs. Unsubstituted Piperazine : Methylation (as in 11d) can modulate basicity, affecting pharmacokinetics .

Pharmacological Activity Comparisons

Compound Bioactivity Key Findings References
Target Compound (Oxalate) Antifungal, TRPV-1 antagonism (predicted) o-Tolyl may enhance lipophilicity vs. phenyl analogs
11a (Phenyl derivative) Antifungal Moderate activity against C. albicans
TRPV-1 Antagonist () IC₅₀ < 100 nM Bulky lipophilic groups at benzimidazole position 4 critical
Oxadiazole Hybrids () Antiproliferative TPSA > 100 Å correlates with poor oral bioavailability

Physicochemical Properties

  • Molecular Weight : The base compound (without oxalate) is estimated at ~380–400 Da. With oxalate, MW increases to ~460–480 Da, still within Lipinski’s limits .
  • TPSA : Predicted ~80–90 Å (similar to 11a ), indicating moderate oral bioavailability.

Q & A

Q. Characterization Methods :

  • Spectroscopy : ¹H/¹³C-NMR for structural elucidation (e.g., benzylic proton shifts at δ 4.2–4.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 396 for analog 11c) .
  • Elemental Analysis : Confirmation of purity (>95% for most derivatives) .

What spectroscopic methods are employed to confirm the structure of this compound?

Basic
A combination of techniques is used:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650–1680 cm⁻¹, N-H bend at 3200–3400 cm⁻¹) .
  • NMR :
    • ¹H-NMR: Aromatic protons (δ 6.8–8.2 ppm), piperazine protons (δ 2.5–3.5 ppm) .
    • ¹³C-NMR: Carbonyl signals (δ 165–170 ppm), benzimidazole carbons (δ 110–150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass validation (e.g., m/z 410.1892 for analog 11f) .

Q. Example Table: Spectroscopic Data for Analog 11c

ParameterValue
IR (C=O)1675 cm⁻¹
¹H-NMR (Ar-H)δ 7.2–8.1 (multiplet)
[M+H]⁺ (MS)m/z 396
Yield65.45%

How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Advanced
Optimization strategies include:

  • Catalyst Screening : Using piperidine or DMF as catalysts to enhance cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Reflux conditions (80–100°C) for 12–30 hours to drive reactions to completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity products (>90%) .

Q. Critical Factors :

  • Excess reagents (e.g., SOCl₂ for carboxyl activation) improve conversion rates .
  • Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating .

What strategies address discrepancies between in-silico predictions and experimental pharmacological data?

Q. Advanced

  • Re-evaluate Computational Models : Use multiple tools (e.g., Molinspiration, SwissADME) to cross-validate drug-likeness parameters like LogP and topological polar surface area (TPSA) .
  • Experimental Replication : Conduct dose-response assays in triplicate to account for bioactivity variability .
  • Sample Stability : Address organic degradation by storing samples at –20°C and using fresh preparations .

Q. Example Table: Drug-Likeness Parameters

ParameterIdeal RangeCompound 4a-l Range
Molecular Weight≤500 Da330–450 Da
H-Bond Donors≤52–4
TPSA<140 Ų87.92–139.45 Ų

How to design experiments to validate the compound's dual receptor activity?

Q. Advanced

  • Target Selection : Prioritize receptors with structural homology (e.g., histamine H₁/H₄ receptors) based on benzimidazole-piperazine scaffolds .
  • Binding Assays : Use radioligand displacement (e.g., [³H]-mepyramine for H₁) and calcium flux assays for functional activity .
  • Off-Target Screening : Employ broad-panel GPCR profiling to identify cross-reactivity .

What are the key drug-likeness parameters evaluated during preclinical studies?

Q. Basic

  • Lipinski’s Rule of Five : MW <500 Da, LogP <5, H-bond donors ≤5, acceptors ≤10 .
  • TPSA : Correlates with membrane permeability (optimal: <140 Ų) .
  • Rotatable Bonds : ≤10 for oral bioavailability .

What methodologies are used to analyze the compound's stability under different storage conditions?

Q. Advanced

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks .
  • Analytical Monitoring : HPLC-UV/PDA to track degradation products (e.g., oxalate salt hydrolysis) .
  • Cooling Protocols : Stabilize samples at 4°C during long-term experiments to reduce organic degradation .

How is the purity of the compound assessed post-synthesis?

Q. Basic

  • Chromatography : HPLC with C18 columns (≥95% purity threshold) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values .
  • Melting Point : Sharp range (e.g., 229–230°C for phenyl-imidazole analogs) confirms crystallinity .

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